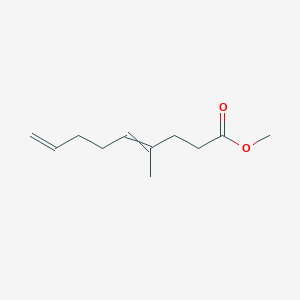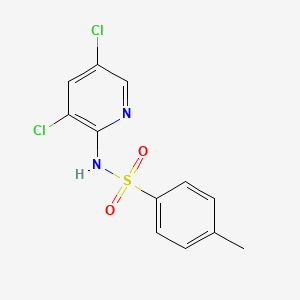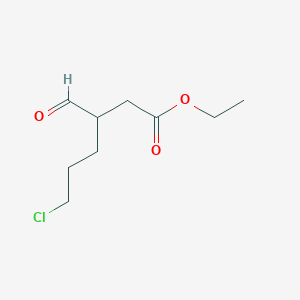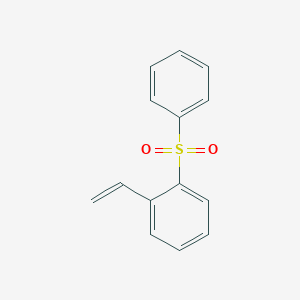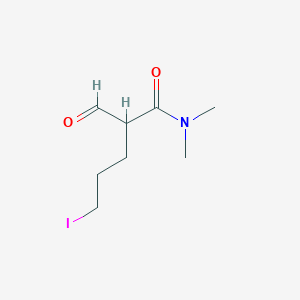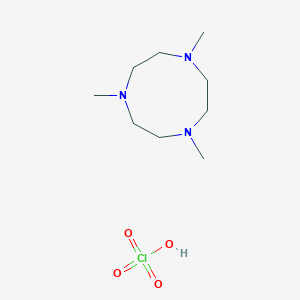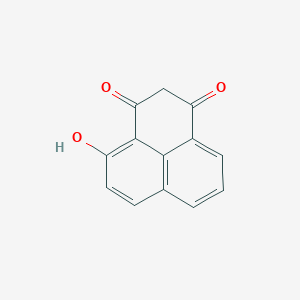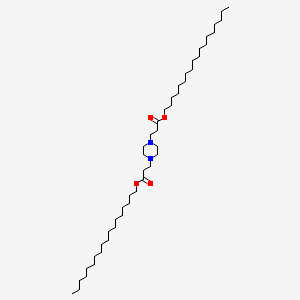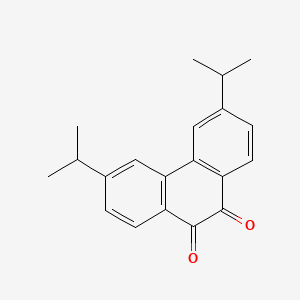
3,6-Di(propan-2-yl)phenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di(propan-2-yl)phenanthrene-9,10-dione, also known as 3,6-diisopropylphenanthrenequinone, is a chemical compound with the molecular formula C20H20O2 and a molecular weight of 292.37 g/mol . This compound is a derivative of phenanthrenequinone, a quinone derivative of a polycyclic aromatic hydrocarbon .
Vorbereitungsmethoden
The synthesis of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be achieved through various synthetic routes. One common method involves the oxidation of phenanthrene derivatives using chromic acid . The reaction conditions typically include a controlled temperature and the presence of an oxidizing agent. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,6-Di(propan-2-yl)phenanthrene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include chromic acid for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,6-Di(propan-2-yl)phenanthrene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s quinone structure makes it useful in studies related to electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,6-Di(propan-2-yl)phenanthrene-9,10-dione involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, facilitating various biochemical processes. Its molecular targets include enzymes involved in redox reactions, and it can influence pathways related to oxidative stress and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
3,6-Di(propan-2-yl)phenanthrene-9,10-dione can be compared with other similar compounds such as:
Phenanthrenequinone: A simpler quinone derivative with similar redox properties.
9,10-Phenanthraquinone: Another quinone derivative with a similar structure but different substituents.
Phenazine: A nitrogen-containing heterocyclic compound with diverse biological activities
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
108744-18-9 |
|---|---|
Molekularformel |
C20H20O2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3,6-di(propan-2-yl)phenanthrene-9,10-dione |
InChI |
InChI=1S/C20H20O2/c1-11(2)13-5-7-15-17(9-13)18-10-14(12(3)4)6-8-16(18)20(22)19(15)21/h5-12H,1-4H3 |
InChI-Schlüssel |
ZATBHSBSWMXYFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)C3=C2C=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


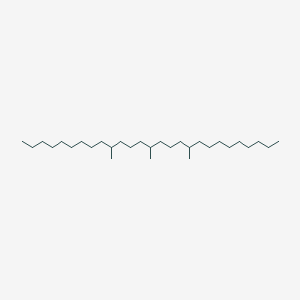
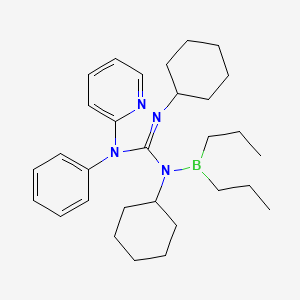
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
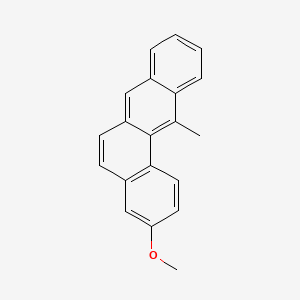
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
